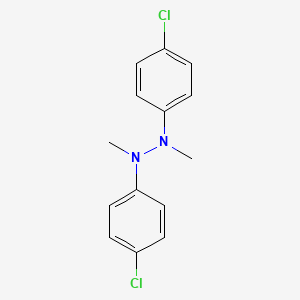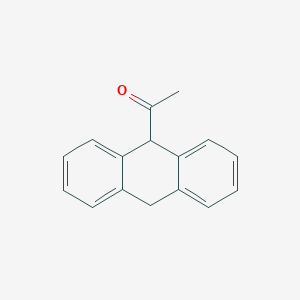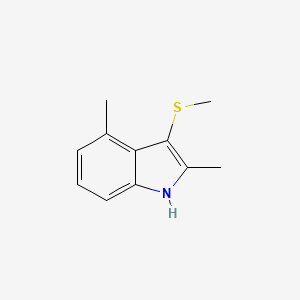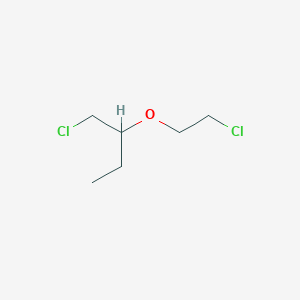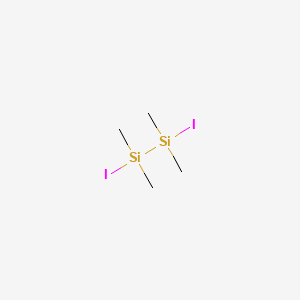
1,2-Diiodo-1,1,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two iodine atoms attached to a disilane backbone
Vorbereitungsmethoden
The synthesis of 1,2-Diiodo-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with iodine. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2-Diiodo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as luminescent materials and semiconductors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: It is used in catalytic processes to facilitate various chemical transformations.
Biological Research:
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive iodine atoms. These transformations can lead to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodo-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Similar structure but with chlorine atoms instead of iodine.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Contains methoxy groups instead of iodine.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Contains ethoxy groups instead of iodine.
The uniqueness of this compound lies in its reactivity due to the presence of iodine atoms, which can participate in a wider range of chemical reactions compared to other halogenated or alkoxy-substituted disilanes.
Eigenschaften
CAS-Nummer |
54580-27-7 |
|---|---|
Molekularformel |
C4H12I2Si2 |
Molekulargewicht |
370.12 g/mol |
IUPAC-Name |
iodo-[iodo(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C4H12I2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |
InChI-Schlüssel |
QRLNCLDHZXYGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([Si](C)(C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


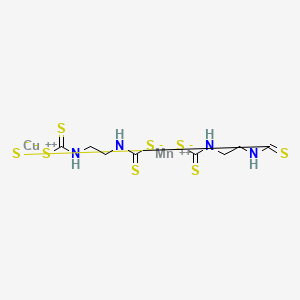
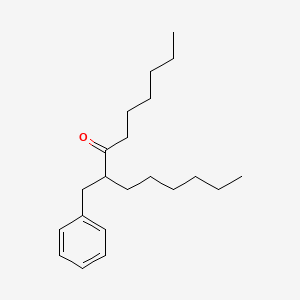
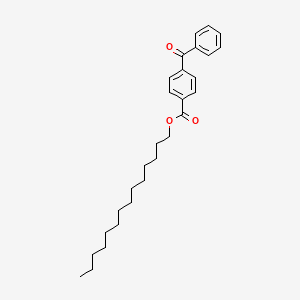
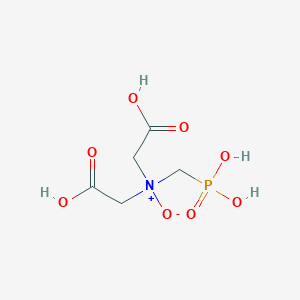
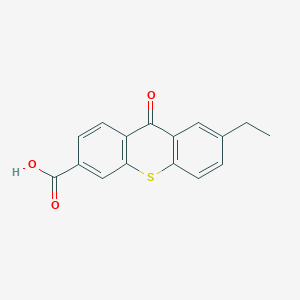
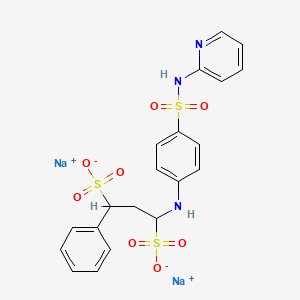
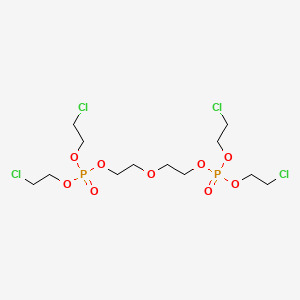
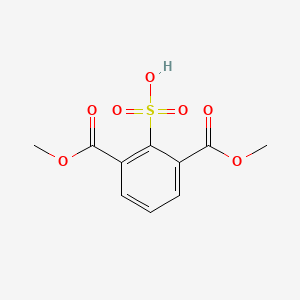
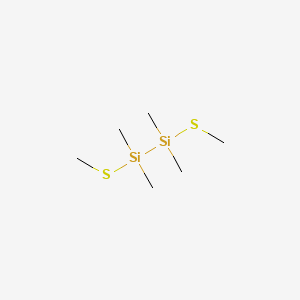
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
